4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-4-6-15(7-5-14)13-24-18(21-22-20(24)26)16-8-10-23(11-9-16)19(25)17-3-2-12-27-17/h2-7,12,16H,8-11,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKUJRUFQFHOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775549-25-1) is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O2S, with a molecular weight of 396.5 g/mol. Its structure features a triazole ring, a piperidine moiety, and aromatic substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1775549-25-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of 1,2,4-triazole exhibit significant pharmacological effects such as:
- Antineoplastic Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating moderate potency .
- Antibacterial Activity : The compound's structural features may enhance its interaction with bacterial targets, making it a candidate for antibacterial applications. Studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related derivatives. Notable findings include:
- Anticancer Studies : A study involving various triazole derivatives indicated that specific substitutions on the triazole ring could enhance anti-cancer properties. For instance, compounds with phenyl substitutions exhibited better binding interactions with target proteins .
- In Silico Predictions : Computational methods have been employed to predict the bioactivity of this compound. Virtual screening using tools like SuperPred and SwissADME has identified promising directions for further research into its antineoplastic and antibacterial properties .
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure of triazole derivatives and their biological activity has been extensively studied. Modifications in the piperidine moiety or the introduction of different substituents on the triazole ring can significantly alter the pharmacological profile .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-3-(pyridin-3-yloxy)-5-(triazolyl) | Triazole ring with aromatic substituents | Antimicrobial |
| 5-(phenyl)-1H-pyrazole | Pyrazole instead of triazole | Anticancer |
| 1-(piperidinyl)-5-methyltriazole | Piperidine attached to triazole | Antifungal |
The specific combination of functional groups in this compound may enhance its interaction with biological targets compared to simpler analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Compound A , several structurally analogous compounds are analyzed. These include derivatives with modifications to the benzyl substituent, piperidine-linked acyl groups, and triazolone core variations.
Structural Modifications and Molecular Properties
Key Observations:
Substituent Effects on Lipophilicity: The 4-methylbenzyl group in Compound A confers moderate lipophilicity compared to the 4-methoxybenzyl analogs (e.g., ). The thienylcarbonyl group in Compound A introduces sulfur-based resonance effects, which may enhance π-π stacking interactions in hydrophobic binding pockets compared to benzoyl derivatives .
Piperidine Modifications: Replacing the thienylcarbonyl group in Compound A with a 3-methylbenzoyl group (as in ) reduces steric hindrance but eliminates sulfur’s electronic contributions.
Triazolone Core Variations :
- Compound A and its analogs retain the 1,2,4-triazol-3-one core, critical for hydrogen bonding via the carbonyl group. However, replaces the benzyl-piperidine system with a phenyl-piperazine moiety, altering conformational flexibility and receptor selectivity .
Stability and Pharmacokinetics
- Ethoxybenzoyl derivatives (e.g., ) could exhibit prolonged activity due to slower esterase-mediated hydrolysis .
- Crystallographic Data : Structural analogs (e.g., ) reveal that substituents on the triazolone ring influence packing efficiency and crystal stability. Compound A ’s methylbenzyl group likely enhances crystalline stability compared to bulkier substituents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
